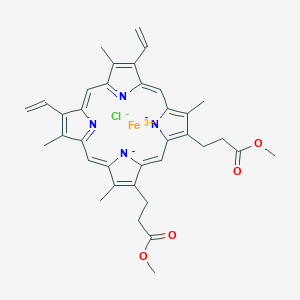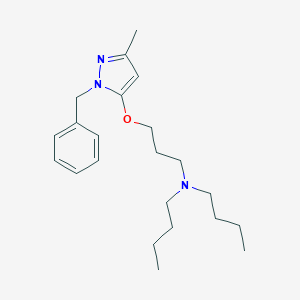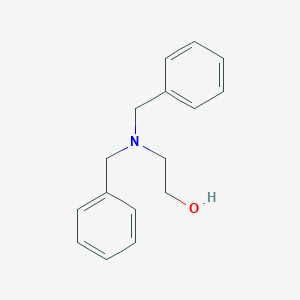
2-ヘキシルチオフェン
概要
説明
2-ヘキシルチオフェンは、分子式C10H16Sを持つ有機化合物です。これは、チオフェンの誘導体であり、チオフェン環の第2炭素にヘキシル基が結合しています。 この化合物は、その芳香族性で知られており、その独特の化学構造と特性により、さまざまな科学的および工業的な用途で利用されています .
科学的研究の応用
2-Hexylthiophene has a wide range of applications in scientific research:
Biology: In biological research, 2-hexylthiophene derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
2-ヘキシルチオフェンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。電子用途では、化合物の共役系により、効率的な電荷輸送と導電性が実現します。 生物系では、その機序には、細胞プロセスの破壊または特定の酵素や受容体との相互作用が含まれる可能性があります .
類似化合物の比較
2-ヘキシルチオフェンは、3-ヘキシルチオフェンや2-ペンチルチオフェンなどの他のチオフェン誘導体と比較できます。 これらの化合物は、類似の構造的特徴を共有していますが、2-ヘキシルチオフェンは、その特定のアルキル鎖の長さにより、溶解性、電子特性、反応性が異なります .
類似化合物:
- 3-ヘキシルチオフェン
- 2-ペンチルチオフェン
- 2-オクチルチオフェン
準備方法
合成経路および反応条件: 2-ヘキシルチオフェンは、いくつかの方法で合成することができます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、チオフェンとヘキシルブロミドを反応させる方法です。この反応は、通常、ジメチルホルムアミド(DMF)などの有機溶媒中、還流条件下で行われます。 別の方法には、グリニャール試薬を使用する方法があり、ヘキシルマグネシウムブロミドがチオフェンと反応して2-ヘキシルチオフェンを生成します .
工業生産方法: 2-ヘキシルチオフェンの工業生産は、通常、触媒プロセスを含みます。ニッケルおよびパラジウムベースの触媒系は、チオフェン誘導体の重合に頻繁に使用されます。 これらの方法は、高収率と位置規則性を提供するため、大規模生産に適しています .
化学反応の分析
反応の種類: 2-ヘキシルチオフェンは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 2-ヘキシルチオフェンの酸化は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して達成できます。これらの反応は、通常、酸性または塩基性条件下で行われます。
還元: 還元反応には、通常、水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤の使用が含まれます。
置換: 置換反応は、チオフェン環で起こり、ハロゲン化またはアルキル化を、臭素やハロアルカンなどの試薬を使用して行うことができます.
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりチオール誘導体が生成される場合があります .
科学研究の用途
2-ヘキシルチオフェンは、科学研究で幅広い用途があります。
化学: これは、太陽電池や電界効果トランジスタなどの有機電子デバイスの開発に不可欠な共役ポリマーの合成のためのビルディングブロックとして使用されます.
生物学: 生物学的研究では、2-ヘキシルチオフェン誘導体は、その抗菌性および抗癌性の可能性について研究されています。
医学: この化合物は、薬物送達システムで使用するための、および製薬製剤の成分としての用途が検討されています。
類似化合物との比較
- 3-Hexylthiophene
- 2-Pentylthiophene
- 2-Octylthiophene
These compounds are often used in similar applications but may exhibit different properties based on their structural variations .
特性
IUPAC Name |
2-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVHYFUVMQIGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172120 | |
| Record name | 2-Hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Meat-like aroma | |
| Record name | 2-Hexylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 to 230.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Hexylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most organic solvents; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Hexylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.938 (20°) | |
| Record name | 2-Hexylthiophene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18794-77-9 | |
| Record name | 2-Hexylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82479467Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hexylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Hexylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the basic structural characteristics of 2-hexylthiophene?
A1: 2-Hexylthiophene (C10H16S) is an organic compound with a molecular weight of 168.3 g/mol. Its structure comprises a thiophene ring with a hexyl chain attached at the 2-position. While specific spectroscopic data is not extensively discussed in the provided papers, its structure points towards characteristic peaks in NMR and IR spectra associated with both the aromatic thiophene and alkyl chain moieties.
Q2: How does the incorporation of 2-hexylthiophene units into larger molecules impact their optical properties?
A2: Research indicates that the addition of 2-hexylthiophene can significantly impact the optical properties of molecules, particularly those used in organic solar cells. For instance, integrating 2-hexylthiophene units into zinc porphyrin dyes resulted in a redshift in their absorption spectra, effectively broadening their spectral response range. [] This modification enhanced light absorption and improved charge separation within the dye molecule. [] Similarly, attaching 2-hexylthiophene to alizarin-based dyes resulted in favorable HOMO/LUMO energy level alignments, beneficial for electron injection into semiconductors like TiO2. [, ]
Q3: Can you elaborate on the role of 2-hexylthiophene in enhancing π–π interactions within molecular structures?
A3: Studies on functionalized tetrathienoanthracene (TTA) have shed light on the contribution of 2-hexylthiophene in bolstering π–π interactions. When TTA was modified with 2-hexylthiophene, the resulting structure exhibited a more pronounced slipped π-stack arrangement in the solid state compared to unmodified TTA. [] This tighter packing, along with the extended π-conjugated framework provided by the 2-hexylthiophene, led to a higher number of π–π interactions within the material. []
Q4: How does the presence of 2-hexylthiophene affect the charge transport properties in anthracene derivatives?
A4: Theoretical studies employing density functional theory (DFT) on anthracene derivatives revealed that incorporating 2-hexylthiophene can influence their charge transport characteristics. Notably, a derivative containing 2-hexylthiophene (DHTAnt) demonstrated electron-transporting capabilities with an estimated electron mobility of 0.12 cm2·V-1·s-1. [] This finding highlights the potential of 2-hexylthiophene in designing materials for organic electronic applications. []
Q5: How does the position of 2-hexylthiophene substitution on a ligand affect its performance in dye-sensitized solar cells?
A5: Research on ruthenium sensitizers with modified terpyridine ligands revealed the importance of 2-hexylthiophene positioning. When attached at the 5-position of the terpyridine, the sensitizer (TUS-35) showed a decrease in the molar absorption coefficient at the crucial metal-to-ligand charge transfer (MLCT) band. [] Conversely, placing it at the 4-position (TUS-36) maintained the MLCT band intensity while still influencing the absorption spectrum. [] These findings underscore the need for precise structural engineering when incorporating 2-hexylthiophene to fine-tune optoelectronic properties.
Q6: Are there any examples of 2-hexylthiophene being used in the development of resistive random-access memory (RRAM)?
A6: Indeed, 2-hexylthiophene has been explored in creating donor-σ-acceptor (D-σ-A) molecules for RRAM applications. Researchers synthesized molecules incorporating 2-hexylthiophene units within a larger conjugated framework, achieving low-voltage operation in flash-type memory devices. [] This example demonstrates the potential of 2-hexylthiophene-containing molecules in next-generation memory technologies.
Q7: Has 2-hexylthiophene been investigated for biological activities, and if so, what are the findings?
A7: Interestingly, 2-hexylthiophene has been identified as a constituent of essential oils derived from Albizziae julibrissin barks. [] These oils exhibited noteworthy acaricidal activities against dust mites (Dermatophagoides farina, D. pteronyssinus) and a storage mite (Tyrophagus putrescentiae). [] This discovery hints at the potential of 2-hexylthiophene as a naturally-occurring acaricide.
Q8: What are the potential applications of 2-hexylthiophene in surface functionalization?
A8: The ability of 2-hexylthiophene to modify surface properties has been demonstrated through its use in preparing self-assembled monolayers (SAMs). One study successfully synthesized a triethoxysilane precursor containing a 2-hexylthiophene unit, enabling the formation of SAMs on SiO2 substrates. [] These SAMs were then utilized to fabricate ultrathin film transistors with improved performance compared to devices without the 2-hexylthiophene-containing SAM. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE](/img/structure/B90716.png)









